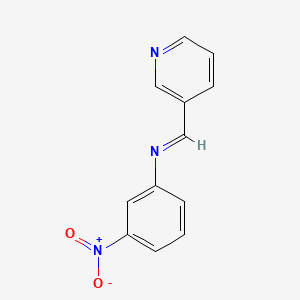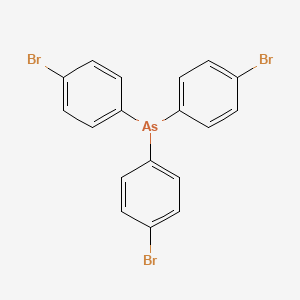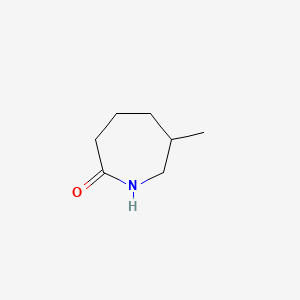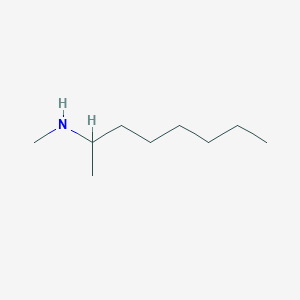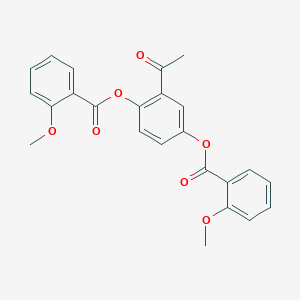
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) is a chemical compound with the molecular formula C24H20O7 and a molecular weight of 420.419 g/mol It is known for its unique structure, which includes an acetyl group attached to a benzene ring, flanked by two methoxybenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) typically involves the esterification of 2-acetylbenzene-1,4-diol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the methoxybenzoate groups can engage in hydrogen bonding and π-π interactions with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylbenzene-1,4-diyl bis(4-methoxybenzoate): Similar structure but with methoxy groups at different positions.
2-Acetylbenzene-1,4-diyl bis(2-hydroxybenzoate): Hydroxy groups instead of methoxy groups.
2-Acetylbenzene-1,4-diyl bis(2-chlorobenzoate): Chlorine atoms instead of methoxy groups.
Uniqueness
2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents .
Propriétés
Numéro CAS |
6320-38-3 |
|---|---|
Formule moléculaire |
C24H20O7 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
[3-acetyl-4-(2-methoxybenzoyl)oxyphenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C24H20O7/c1-15(25)19-14-16(30-23(26)17-8-4-6-10-20(17)28-2)12-13-22(19)31-24(27)18-9-5-7-11-21(18)29-3/h4-14H,1-3H3 |
Clé InChI |
FFLMSCHFWUSTAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
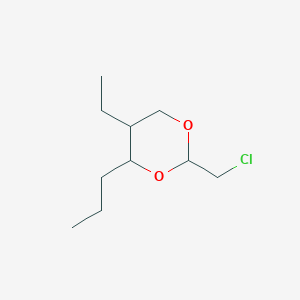

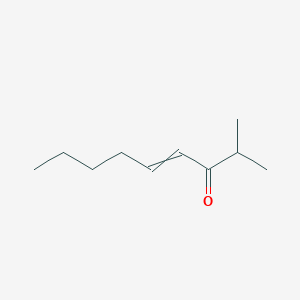

![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
